Ammonium 2,4-dichlorophenoxyacetate

Description

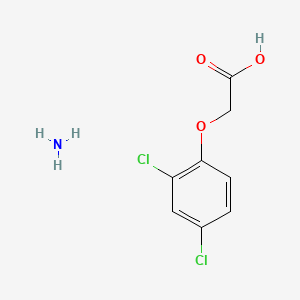

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3.H3N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKNQRMIGNOQQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058336 | |

| Record name | 2,4-D, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307-55-3 | |

| Record name | 2,4-D Ammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2307-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLUSHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBT8D2SIN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Plant Physiological Responses

Synthetic Auxin Mimicry and Plant Hormonal Regulation

Ammonium (B1175870) 2,4-dichlorophenoxyacetate (B1228070) functions as a synthetic analogue of the natural plant hormone auxin, specifically indole-3-acetic acid (IAA). unl.edunih.gov Like other auxinic herbicides, it elicits a range of responses in susceptible plants by overwhelming their natural hormonal regulatory systems. researchgate.netunl.edu At herbicidal concentrations, the compound induces rapid and uncontrolled cell division and elongation, leading to abnormal growth patterns. mt.govwikipedia.orgorst.edu

The compound's ability to mimic IAA is central to its mode of action. unl.edu This mimicry allows it to interact with the plant's auxin perception and signaling machinery, triggering a cascade of downstream effects that ultimately prove lethal to susceptible species. researchgate.netnih.gov

Interaction with Auxin Receptors and Signaling Pathways

The molecular basis of 2,4-D's action lies in its interaction with auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins. researchgate.netnih.gov These receptors are components of an E3 ubiquitin ligase complex, SCF(TIR1/AFB), which targets Aux/IAA transcriptional repressors for degradation. nih.gov By binding to the TIR1/AFB receptors, 2,4-D promotes the degradation of these repressors, leading to the activation of auxin-responsive genes. nih.govnih.gov This sustained activation of gene expression is what drives the uncontrolled and disorganized growth characteristic of exposure to this herbicide. wikipedia.orgorst.edu

Research has shown that even small modifications to the 2,4-D molecule can affect its binding to these receptors and, consequently, its auxinic activity. nih.gov For example, a halogen at the 4-position of the aromatic ring is crucial for its activity. nih.gov Furthermore, mutations in the degron tail of the Aux/IAA coreceptor can confer resistance to 2,4-D, highlighting the critical role of this interaction in the herbicide's efficacy. nih.gov

Modulation of Phytohormone Cross-Talk (e.g., Ethylene (B1197577), Abscisic Acid)

The application of 2,4-D significantly disrupts the intricate network of phytohormone cross-talk within the plant. researchgate.netnih.gov A key interaction is with ethylene, a plant hormone associated with stress, senescence, and fruit ripening. nih.govlibretexts.org Treatment with 2,4-D leads to a marked increase in ethylene production in susceptible plants. orst.edunih.gov This ethylene surge contributes to the senescence and eventual death of the plant. researchgate.net The interaction is complex, as ethylene itself can influence auxin transport and response. nih.gov

Similarly, 2,4-D influences the levels and signaling of abscisic acid (ABA), another crucial stress hormone. researchgate.netnih.gov ABA is involved in regulating responses to various environmental stresses, including drought and cold. libretexts.org The disruption of the delicate balance between auxin, ethylene, and ABA signaling pathways by 2,4-D is a major factor in its herbicidal action. nih.govnih.govfrontiersin.org

Alterations in Cell Wall Plasticity and Uncontrolled Cell Division

A hallmark of 2,4-D action is the induction of uncontrolled cell division and abnormal increases in cell wall plasticity. orst.edu The herbicide triggers a loosening of the cell wall structure, a process that is normally tightly regulated during plant growth. nih.govnih.gov This leads to disorganized and unsustainable cell expansion. wikipedia.orgorst.edu

Studies have shown that exposure to 2,4-D can lead to the formation of a "pectin shield" and a heavy impregnation of the cell walls with protective polysaccharides, indicating a significant remodeling of the cell wall structure. nih.gov This uncontrolled growth and alteration of cell wall integrity ultimately contribute to the twisting of stems, leaf malformation, and eventual death of the plant. mt.govwikipedia.org

Research on the effects of ammonium nutrition has provided insights into how changes in cell wall properties can impact plant growth. nih.govnih.govresearchgate.netbohrium.com Plants grown with excess ammonium can exhibit growth inhibition due to a more rigid cell wall structure, highlighting the importance of balanced cell wall dynamics for normal development. nih.govnih.gov

Selective Herbicidal Activity in Dicotyledonous Plants

One of the key characteristics of 2,4-D and its salts, including ammonium 2,4-dichlorophenoxyacetate, is their selective herbicidal activity. mt.govwikipedia.org They are highly effective against broadleaf (dicotyledonous) weeds while generally leaving grasses (monocotyledonous) unharmed. wikipedia.orgresearchgate.net This selectivity is a cornerstone of its widespread use in agriculture for controlling weeds in cereal crops and turf. mt.govwikipedia.org

Differential Cellular and Molecular Responses in Susceptible versus Tolerant Species

The basis for the selective action of 2,4-D lies in the differential responses at the cellular and molecular levels between susceptible dicots and tolerant monocots. wikipedia.orgresearchgate.net While the precise mechanisms are complex, several factors are thought to contribute to this selectivity. These include differences in vascular structure, translocation, and metabolism of the herbicide. researchgate.net

In susceptible dicots, 2,4-D is readily absorbed and translocated throughout the plant, accumulating in the meristematic tissues where it exerts its toxic effects. mt.govwikipedia.org In contrast, monocots may have a more limited ability to translocate the herbicide to these sensitive regions. researchgate.net Additionally, there can be differences in the perception of the herbicide at the receptor level, with monocot receptors potentially having a lower affinity for synthetic auxins like 2,4-D. researchgate.net

The table below summarizes some of the key differential responses observed between susceptible and tolerant plants.

Role of Metabolism and Detoxification Pathways in Crop Selectivity

The ability of a plant to metabolize and detoxify 2,4-D is a critical determinant of its tolerance. cambridge.orgnih.gov Tolerant species, such as many monocot crops, possess efficient enzymatic systems that can rapidly break down the herbicide into non-toxic metabolites. cambridge.orgscielo.br These metabolic pathways often involve enzymes like cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases. cambridge.orgnih.gov

In contrast, susceptible weed species often lack these rapid detoxification mechanisms, allowing the herbicide to accumulate to lethal concentrations. cambridge.orgscielo.br Research has identified specific metabolic pathways involved in 2,4-D resistance. For instance, in some resistant waterhemp populations, a novel detoxification pathway involving hydroxylation followed by glycosylation and malonylation has been discovered. nih.gov This results in the formation of non-toxic metabolites. nih.gov In susceptible plants, 2,4-D may be conjugated to amino acids like aspartate, forming metabolites that can still retain some auxinic activity. nih.gov

The table below outlines the primary metabolic pathways involved in the detoxification of 2,4-D in tolerant plants.

Physiological and Morphological Responses of Plants to Ammonium (as the ionic component)

Ammonium (NH₄⁺) serves as a primary inorganic nitrogen source for plants, playing a dual role in their physiology. nih.gov At optimal, low concentrations, it acts as a beneficial nutrient promoting growth; however, at high concentrations, it can become toxic. nih.govresearchgate.net Plants exhibit a range of physiological and morphological responses to ammonium, which are not purely nutritional but also involve complex signaling pathways. nih.gov These responses include rapid alterations in cytosolic pH, changes in gene expression, and post-translational modifications of proteins. nih.govresearchgate.net Such changes lead to the acidification of the apoplast, coordinated uptake and assimilation of ammonium, shifts in oxidative and phytohormonal status, and significant remodeling of the root system architecture. nih.gov The fact that some of these responses are mediated by AMT-type ammonium transporters and are independent of a nutritional effect underscores the role of ammonium as a signaling molecule in plant cells. nih.govresearchgate.net

Ammonium as a Signaling Molecule in Plant Growth and Development

Ammonium is increasingly recognized as a key signaling molecule that triggers a cascade of physiological and morphological changes in plants. nih.govoup.com This signaling role is distinct from its function as a nutrient. nih.gov The perception of ammonium by plant cells initiates rapid responses, including changes in gene expression and protein modifications, which in turn affect broader processes like apoplastic acidification and phytohormonal balance. nih.govoup.com

Research indicates that ammonium sensing likely occurs at multiple points along its transport, storage, and assimilation pathways. nih.govoup.com For example, some responses are dependent on ammonium transporters of the AMT/MEP/Rh family, suggesting these transporters may function as sensors or are part of a sensor complex. oup.com Short-term exposure to ammonium can significantly up-regulate genes involved in transcriptional regulation and plant defense, while long-term exposure affects genes related to metabolic processes and stress responses. oup.com Notably, a significant portion of ammonium-responsive genes are also regulated by low external pH, indicating an overlap in signaling pathways. oup.com

The signaling function of ammonia (B1221849) (NH₃), a related molecule, is also being explored. researchgate.net As a gasotransmitter, ammonia can influence plant growth, development, and stress responses by interacting with other signaling molecules. researchgate.net

Regulation of Root System Architecture by Ammonium

Ammonium plays a significant role in shaping the root system architecture (RSA), which is critical for nutrient and water uptake. researchgate.netoup.com The effects of ammonium on RSA are concentration-dependent and can be quite distinct from those of other nitrogen forms like nitrate. oup.com

One of the most common responses to high ammonium supply is the inhibition of primary root elongation. oup.com This inhibition is attributed to the repression of both cell division in the root apical meristem and longitudinal cell expansion. researchgate.netoup.com In contrast to its effect on the primary root, local ammonium supply can stimulate the initiation and branching of lateral roots. researchgate.netoup.com This response is mediated in part by the ammonium transporter AMT1;3, highlighting a direct link between transport and developmental signaling. oup.comoup.com Studies in Arabidopsis have shown that the stimulation of lateral root branching by ammonium is significantly reduced in mutants lacking specific ammonium transporters. oup.com

Ammonium can also influence root gravitropism, with moderate levels enhancing the response and excess levels leading to agravitropism. oup.com Furthermore, imbalances in pH caused by ammonium supply can disrupt cytosolic calcium (Ca²⁺) and reactive oxygen species (ROS) gradients, leading to the swelling of root hairs. researchgate.netoup.com In some plant species, such as Brachypodium distachyon, ammonium nutrition leads to the development of thin but highly branched roots. biorxiv.org

| Plant Species | Ammonium Effect | Key Findings | References |

|---|---|---|---|

| Arabidopsis thaliana | Inhibition of primary root elongation, stimulation of lateral root branching. | The ammonium transporter AMT1;3 is involved in mediating lateral root branching in response to local ammonium supply. | oup.comoup.comoup.com |

| Brachypodium distachyon | Promotes thin, highly branched roots. | Transcriptomic analysis identified genes potentially controlling root architectural adaptations to different nitrogen forms. | biorxiv.org |

| Rice (Oryza sativa) | Varied response depending on concentration. | Root system architecture variation is associated with nitrogen-deficiency tolerance traits. | alliancebioversityciat.org |

Ammonium Assimilation and Nutrient Homeostasis in Plants

Once taken up by the roots, ammonium is primarily assimilated in the roots themselves, a process that is crucial for preventing ammonium toxicity and incorporating nitrogen into organic molecules. nih.govfrontiersin.org The primary pathway for this assimilation is the glutamine synthetase/glutamate (B1630785) synthase (GS/GOGAT) cycle. researchgate.netfiveable.me In this cycle, glutamine synthetase (GS) catalyzes the conversion of glutamate and ammonium into glutamine, an ATP-dependent reaction. fiveable.me Subsequently, glutamate synthase (GOGAT) transfers the amide group from glutamine to 2-oxoglutarate, producing two molecules of glutamate. fiveable.me

The assimilation of ammonium has significant implications for the plant's nutrient and pH homeostasis. nih.govnih.gov The process of assimilating one molecule of NH₄⁺ results in the net production of at least one proton (H⁺), which can lead to acidification if not properly managed. nih.gov Plants must maintain a stable cellular pH for enzymatic reactions to occur optimally. nih.govnih.gov This is achieved through the integrated activities of nutrient transporters and proton pumps that regulate the balance of ions and protons across cellular membranes. nih.gov

The provision of carbon skeletons is essential for ammonium assimilation, and anaplerotic enzymes that replenish intermediates of the Krebs cycle play a crucial role. frontiersin.org Studies have shown that enzymes like isocitrate dehydrogenase (ICDH) and glutamate dehydrogenase (GDH) are important for sustaining carbon skeletons required for nitrogen assimilation, especially under conditions of high ammonium supply. frontiersin.org The metabolic adaptation and the primary amino acids synthesized (e.g., asparagine vs. glutamine) can vary among different plant species in response to ammonium nutrition. frontiersin.org

| Enzyme | Function | Regulatory Factors | References |

|---|---|---|---|

| Glutamine Synthetase (GS) | Catalyzes the ATP-dependent conversion of glutamate and ammonium to glutamine. | Induced by ammonium and light; feedback inhibited by glutamine. | fiveable.me |

| Glutamate Synthase (GOGAT) | Transfers the amide group from glutamine to 2-oxoglutarate, forming two molecules of glutamate. | Coordinates with GS activity. | fiveable.me |

| Glutamate Dehydrogenase (GDH) | Can function in both ammonium assimilation and the catabolism of glutamate, particularly under carbon limitation. | Plays a role in surpassing carbon limitation during ammonium assimilation in roots. | frontiersin.org |

| Isocitrate Dehydrogenase (ICDH) | Provides carbon skeletons (2-oxoglutarate) for the GS/GOGAT cycle. | Considered a good candidate for increasing nitrogen assimilation capacity. | frontiersin.org |

Interaction of Ammonium with Abiotic Stress Responses (e.g., Drought, Salinity, Elevated CO₂)

Ammonium nutrition can significantly modulate plant responses to various abiotic stresses. frontiersin.orgnih.gov The defensive mechanisms triggered by ammonium nutrition can sometimes confer cross-tolerance to other environmental challenges like salinity and drought. frontiersin.orgnih.gov

In the context of salinity stress, ammonium nutrition has been shown to improve the performance of some plants. frontiersin.orgnih.gov For instance, in the C4 halophyte Spartina alterniflora, growth with ammonium as the nitrogen source was associated with higher antioxidant enzyme activities, which can help mitigate oxidative stress induced by salinity. frontiersin.orgnih.gov In sorghum, ammonium nutrition helped maintain a better K⁺/Na⁺ homeostasis by reducing the transport of sodium (Na⁺) to the shoots, thereby enhancing salt tolerance. frontiersin.orgnih.gov

Ammonium nutrition has also been linked to improved drought resistance. researchgate.net In roots, ammonium can enhance the accumulation of abscisic acid (ABA), a key hormone in drought stress signaling. researchgate.netoup.com This, in turn, can lead to increased water uptake through aquaporins, improving the plant's ability to withstand water deficit. researchgate.netoup.com

The interaction between ammonium nutrition and elevated atmospheric CO₂ is another area of active research. frontiersin.org The "pH hypothesis" proposed by Bloom et al. suggests that the assimilation of ammonium in shoots under elevated CO₂ could be more efficient, potentially influencing plant growth and defense responses. frontiersin.org Furthermore, ammonium nutrition has been observed to increase plant resistance to certain pathogens, partly by enhancing defense reactions mediated by molecules like hydrogen peroxide (H₂O₂), ABA, and putrescine. researchgate.net

Environmental Fate and Transport Dynamics

Degradation Pathways and Kinetics in Environmental Compartments

The breakdown of 2,4-D in the environment is a multifaceted process involving microbial, photolytic, and hydrolytic mechanisms. In soil, biodegradation is the primary mechanism of dissipation, with a reported half-life of 6.2 days in aerobic mineral soil. wikipedia.org Photodegradation on the soil surface also contributes to its breakdown, though at a slower rate, with a half-life of 68 days. cdc.gov

In aquatic environments, the aerobic metabolic half-life of 2,4-D is approximately 15 days. cdc.gov However, under anaerobic conditions, its persistence increases substantially, with a half-life ranging from 41 to 333 days. wikipedia.orgcdc.gov Photolysis in sunlit surface waters is also a significant degradation pathway. cdc.gov

Microbial degradation is the most effective process for the removal of 2,4-D from the environment due to the vast diversity and metabolic capabilities of microorganisms. nih.gov The process begins with the adsorption of the herbicide onto microbial cell surfaces, followed by transport across the cell membrane and subsequent metabolism through various enzymatic reactions. nih.gov

A diverse range of bacteria and fungi capable of degrading 2,4-D have been isolated from various environments. researchgate.net The ability to mineralize 2,4-D is widespread in microbial communities globally. nih.gov Repeated applications of 2,4-D to soil can stimulate the growth of microorganisms capable of degrading the compound. inchem.org

Some of the key microbial genera known to be involved in 2,4-D catabolism include:

Bacteria: Acinetobacter, Achromobacter, Alcaligenes, Arthrobacter, Bradyrhizobium, Cupriavidus, Flavobacterium, Ochrobactrum, Pseudomonas, Serratia, and Stenotrophomonas. nih.govresearchgate.netinchem.orgscielo.br

Fungi: Aspergillus, Fusarium, Mortierella, Penicillium, Rigidoporus, Trichoderma, Umbelopsis, and Verticillium. nih.govresearchgate.netnih.gov

Table 1: Examples of Microbial Strains Involved in 2,4-D Degradation

| Microbial Genus | Type | Reference |

|---|---|---|

| Cupriavidus | Bacteria | nih.gov |

| Pseudomonas | Bacteria | nih.gov |

| Acinetobacter | Bacteria | scielo.br |

| Stenotrophomonas | Bacteria | scielo.br |

| Flavobacterium | Bacteria | scielo.br |

| Penicillium | Fungi | scielo.br |

| Rigidoporus | Fungi | nih.gov |

| Fusarium | Fungi | nih.gov |

| Verticillium | Fungi | nih.gov |

The microbial degradation of 2,4-D proceeds through a series of well-characterized biochemical reactions. A common pathway begins with the cleavage of the ether bond of the acetate (B1210297) side chain, a reaction catalyzed by an α-ketoglutarate-dependent 2,4-D dioxygenase. nih.govnih.gov This initial step forms 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov

Following the initial side-chain cleavage, the degradation pathway typically involves the following key steps:

Hydroxylation: The resulting 2,4-DCP is hydroxylated by a 2,4-DCP hydroxylase to form 3,5-dichlorocatechol (B76880). nih.govresearchgate.net

Ring Opening (Ortho/Meta Cleavage): The aromatic ring of 3,5-dichlorocatechol is then cleaved. This can occur via an ortho cleavage pathway, catalyzed by chlorocatechol 1,2-dioxygenase, to produce 2,4-dichloro-cis,cis-muconate. nih.govnih.gov Alternatively, a meta cleavage pathway can occur in some bacteria, such as Comamonas testosteroni. ethz.ch

Further Metabolism: The ring-cleavage products are then further metabolized through a series of enzymatic reactions involving isomerases, hydrolases, and reductases, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle, which is a central metabolic pathway in cells. nih.govresearchgate.net

An alternative pathway observed in some bacteria, like Azotobacter chroococcum, involves the initial removal of the chlorine atom at the 2-position to produce 4-chlorophenoxyacetate, which is then further degraded. ethz.ch

The genetic basis for 2,4-D degradation is well-studied, particularly the tfd (two, four-D) genes, which are often located on plasmids. nih.gov These genes encode the enzymes responsible for the catabolic pathway. The most well-characterized set of tfd genes comes from the bacterium Cupriavidus pinatubonensis JMP134 (formerly known as Cupriavidus necator JMP134). nih.govnih.gov

The key tfd genes and the enzymes they encode include:

tfdA : Encodes the α-ketoglutarate-dependent 2,4-D dioxygenase, which carries out the initial cleavage of the 2,4-D side chain. nih.govnih.gov

tfdB : Encodes the 2,4-DCP hydroxylase, responsible for the hydroxylation of 2,4-DCP. nih.govnih.gov

tfdC, tfdD, tfdE, tfdF : These genes encode the enzymes that catalyze the subsequent steps of the degradation pathway, including ring cleavage (chlorocatechol 1,2-dioxygenase), cycloisomerization, hydrolysis, and reduction, ultimately funneling the breakdown products into central metabolism. nih.govnih.gov

In addition to the tfd genes, another family of 2,4-D degradation genes, designated cad, has been identified in Bradyrhizobium sp. nih.gov The cad gene cluster also encodes enzymes for the breakdown of 2,4-D. nih.gov

Table 2: Key Genes and Enzymes in 2,4-D Degradation

| Gene | Enzyme | Function | Reference |

|---|---|---|---|

| tfdA | α-ketoglutarate-dependent 2,4-D dioxygenase | Cleavage of the ether bond in 2,4-D | nih.gov |

| tfdB | 2,4-DCP hydroxylase | Hydroxylation of 2,4-dichlorophenol | nih.gov |

| tfdC | Chlorocatechol 1,2-dioxygenase | Ortho cleavage of the aromatic ring | nih.gov |

| tfdD | Chloromuconate cycloisomerase | Conversion of 2,4-dichloro-cis,cis-muconate | nih.gov |

| tfdE | Chlorodienelactone hydrolase | Conversion of 2-chlorodienelactone | nih.gov |

| tfdF | Chloromaleylacetate reductase | Conversion of 2-chloromaleylacetate | nih.gov |

| cadA, B, C | 2,4-D oxygenase subunits | Conversion of 2,4-D to 2,4-DCP | nih.gov |

Some studies have indicated that the microbial degradation of phenoxy herbicides can be enantioselective, meaning that one stereoisomer of the compound is degraded preferentially over the other. For example, in the case of 2,4-dichlorprop methyl ester, a related phenoxy herbicide, studies with sediment bacteria have shown that the R-enantiomer was degraded more readily than the S-enantiomer. nih.gov This enantioselectivity highlights the specificity of the microbial enzymes involved in the degradation process. nih.gov

In addition to microbial action, 2,4-D can be broken down by sunlight (photolysis) and water (hydrolysis).

Photolysis: Photodegradation of 2,4-D can be an important process in sunlit surface waters. cdc.gov The rate of photolysis can be influenced by the presence of other substances in the water. For instance, the presence of Fe(III) complexes can assist in the photodegradation of related compounds. nih.gov In one study, the photolysis half-life of 2,4-D in water irradiated at 356 nm was reported to be 2–4 days. cdc.gov Another study using irradiation at 254 nm found a much shorter half-life of 50 minutes, with reaction products including 2,4-dichlorophenol, 4-chlorocatechol, and 2-hydroxy-4-chlorophenoxyacetic acid. cdc.gov

Hydrolysis: Under typical environmental pH conditions, the hydrolysis of 2,4-D is generally considered to be a negligible degradation pathway. cdc.gov However, the hydrolysis of ester forms of 2,4-D, such as the butylate (B1668116) ester, is pH-dependent and increases in basic solutions. For example, the half-life of 2,4-D butylate was found to be 23.5 days at pH 5, 5.8 days at pH 7, and only 10.7 minutes at pH 9 at 25°C. The ester forms rapidly hydrolyze to the 2,4-D acid in soil and water. wikipedia.org

Microbial Biodegradation in Soil and Aquatic Systems

Mobility and Sorption-Desorption Phenomena in Soil Matrices

The movement and retention of ammonium (B1175870) 2,4-dichlorophenoxyacetate (B1228070) in soil are critical determinants of its environmental impact. Once applied, the ammonium salt rapidly dissociates, releasing the 2,4-dichlorophenoxyacetate anion (commonly referred to as 2,4-D acid or its anionic form), which is the mobile entity. The fate of this anion is governed by complex sorption-desorption processes, which dictate its availability for transport, degradation, or uptake by non-target organisms. juniperpublishers.comepa.govepa.gov

Sorption and desorption are the primary processes influencing the mobility and bioavailability of 2,4-D in the environment. acs.org The sorption kinetics in soil often exhibit both fast and slow phases. nih.govacs.org An initial rapid sorption is attributed to the partitioning of the herbicide onto the surfaces of soil organic matter and clay particles, which is then followed by a slower diffusion process into soil micropores. acs.orgnih.govacs.org Desorption, the release of the sorbed herbicide back into the soil solution, is crucial for understanding its potential mobility and persistence. acs.org Studies show that desorption can also be a biphasic process, with an initial rapid release followed by a slower, more sustained release. acs.orgacs.org

Influence of Soil Organic Matter, Clay Content, and pH on Sorption Kinetics

The sorption and desorption of 2,4-D in soil are not uniform processes; they are significantly influenced by the physicochemical properties of the soil matrix, particularly its organic matter content, clay content, and pH.

Soil Organic Matter (SOM): Soil organic matter is a primary factor governing the sorption of 2,4-D. epa.govresearchgate.net Generally, an increase in SOM content leads to increased sorption, thereby reducing the herbicide's mobility. epa.govwur.nl However, the quality and composition of the organic matter are as important as the quantity. nih.govnih.gov Research has shown that the aromaticity of SOM is a key factor, with higher aromaticity leading to stronger sorption of 2,4-D. nih.gov Specifically, the organic carbon-normalized sorption coefficient (Koc) for 2,4-D was found to be positively correlated with the aromatic carbon content of the soil. nih.gov In contrast, partially decomposed or undecomposed organic matter, which can be more prevalent in certain soil types like urban soils, has been shown to decrease sorption and enhance desorption. acs.orgnih.gov

Clay Content: The clay fraction of soil also plays a significant role in the sorption process. researchgate.net An increase in the content of clay minerals, along with aluminum (Al) and iron (Fe) oxides, generally enhances the sorption of 2,4-D. acs.orgnih.govresearchgate.net Clay minerals provide surfaces for the herbicide to bind to. However, at typical environmental pH levels, both the 2,4-D anion and clay surfaces are negatively charged, which should lead to repulsion. dss.go.th Despite this, sorption occurs, suggesting complex interaction mechanisms, possibly involving cation bridges or interactions with metal oxides present on clay surfaces. dss.go.th

pH: Soil pH is a critical factor that controls the form of the 2,4-D molecule and the surface charge of soil colloids. epa.govnih.gov As a weak acid, 2,4-D exists predominantly in its anionic (negatively charged) form in soils with neutral to alkaline pH. dss.go.th This anionic form is more water-soluble and less likely to be sorbed by negatively charged soil particles like clay and organic matter, leading to increased mobility and desorption. nih.govepa.gov Conversely, in more acidic soils (lower pH), a greater proportion of 2,4-D exists in its non-ionized, molecular form, which is less soluble and more readily sorbed, thus reducing its mobility. epa.govmdpi.com Alkaline pH has been shown to decrease the sorption process. acs.orgnih.gov

Leaching Potential and Groundwater Contamination Dynamics

Leaching, the downward movement of a substance through the soil profile with percolating water, is a major pathway for groundwater contamination. epa.govnih.gov Due to its anionic nature and water solubility, 2,4-D has the potential to be highly mobile and leach through the soil. juniperpublishers.comnih.gov Its relatively short half-life in soil can mitigate this risk, but under certain conditions, significant leaching can occur. nih.gov

The potential for 2,4-D to contaminate groundwater is highest in coarse-grained, sandy soils that are low in organic matter. epa.gov In these soils, the lack of sorption sites allows the herbicide to move readily with soil water. epa.gov Alkaline soils also promote leaching because they keep 2,4-D in its more mobile anionic form. epa.gov Studies using soil columns have demonstrated that 2,4-D can leach into clayey soil, reaching depths of up to 30 cm, irrespective of the applied dose. researchgate.netresearchgate.net

The risk of groundwater contamination is often assessed using screening models that incorporate a compound's sorption characteristics (Koc) and persistence (half-life). Indices such as the Groundwater Ubiquity Score (GUS) are used to estimate leaching potential. nih.govacs.org Studies on various soils have indicated that 2,4-D is prone to leach from the surface soil to groundwater, which could potentially impact the quality of drinking water sources. nih.govacs.orgwisconsin.gov Detections of 2,4-D in shallow groundwater have been reported, confirming its potential for leaching under real-world conditions. wisconsin.govorst.edu

Comparative Mobility in Urban versus Agricultural Soils

The environmental behavior of 2,4-D can differ significantly between urban and agricultural soil environments due to distinct physicochemical properties. Research indicates that 2,4-D is generally more mobile in urban soils compared to agricultural soils. acs.orgnih.gov

This higher mobility is attributed to several factors. Urban soils often contain partially decomposed or undecomposed organic matter, which decreases sorption and increases desorption compared to the well-humified organic matter typically found in agricultural soils. acs.orgnih.gov Additionally, urban soil structures can be altered by development, leading to compacted layers and preferential flow paths that can enhance the movement of contaminants to groundwater. researchgate.net

| Soil Type | Typical Kd Range (L/kg) | Mobility Potential | Key Influencing Factors |

|---|---|---|---|

| Urban Soils | 0.65 - 4.68 acs.orgnih.gov | High nih.gov | Partially decomposed organic matter, alkaline pH, higher sand content. acs.orgnih.gov |

| Agricultural Soils | 0.66 - 7.89 acs.orgnih.gov | Lower to Moderate nih.gov | Higher content of humified organic matter and clay, which increases sorption. nih.govwur.nl |

Persistence and Distribution in Aquatic Environments

When 2,4-D enters aquatic systems, either through direct application, runoff, or leaching, its persistence and distribution are governed by a different set of environmental factors. cdc.gov In the aqueous environment, various formulations like amine salts and esters rapidly convert to the 2,4-D anion, making the persistence of this anion the primary concern. juniperpublishers.com

Factors Influencing Aquatic Persistence (e.g., Aerobic vs. Anaerobic Conditions)

The persistence of 2,4-D in water, often measured by its half-life, is highly dependent on conditions such as the presence of oxygen, temperature, nutrient levels, and microbial activity. juniperpublishers.com

Aerobic vs. Anaerobic Conditions: The presence of oxygen is a critical factor. Biodegradation by aquatic microorganisms is a major degradation pathway, and it occurs much more rapidly under aerobic (oxygen-rich) conditions. juniperpublishers.comcdc.gov In aerobic aquatic environments, the half-life of 2,4-D is relatively short. cdc.govwikipedia.org Conversely, under anaerobic (oxygen-poor) conditions, such as those found in deep sediments or some rice paddies, the degradation of 2,4-D is significantly slower, leading to much greater persistence. juniperpublishers.comepa.govwikipedia.org24d.info

Other Factors:

Microbial Activity: The presence of a microbial community adapted to degrading phenoxyacetic acids can significantly accelerate the breakdown of 2,4-D. juniperpublishers.com

Nutrient Levels: Degradation tends to be slower in oligotrophic (nutrient-poor) waters. epa.gov

Photolysis: In sunlit surface waters, photodegradation can be an important process, with reported half-lives of a few days. epa.govcdc.gov

Temperature: Higher water temperatures generally increase the rate of microbial degradation. juniperpublishers.comorst.edu

| Condition | Reported Half-life | Primary Degradation Process |

|---|---|---|

| Aerobic Aquatic Metabolism | ~15 days nih.govcdc.gov | Microbial Biodegradation cdc.gov |

| Anaerobic Aquatic Metabolism | 41 to 333 days nih.govcdc.govwikipedia.org | Slow Microbial Biodegradation juniperpublishers.com |

| Aquatic Sediment (Aerobic) | <1 to 6.2 days epa.govwikipedia.org | Rapid Microbial Biodegradation epa.gov |

| Photolysis in Water | 2 to 4 days epa.gov | Photodegradation epa.gov |

Environmental Distribution Pathways (e.g., Air, Water, Soil Movement)

The distribution of 2,4-D in the environment is a dynamic process involving movement between air, water, and soil.

Air: While the ammonium salt itself is not volatile, some ester formulations of 2,4-D can be highly volatile. juniperpublishers.com However, the primary route for atmospheric entry is through spray drift during application. cdc.gov Once in the atmosphere, 2,4-D can exist in vapor and particulate phases and is subject to degradation by hydroxyl radicals or removal through wet and dry deposition. nih.govcdc.gov It can also be transported by wind on dust particles. epa.gov

Water: The main pathways for 2,4-D to enter water bodies are direct application for aquatic weed control, surface runoff from treated agricultural or urban areas, and leaching through the soil into groundwater, which may eventually discharge into surface waters. cdc.govresearchgate.netblm.gov Once in the water, it is considered mobile and does not significantly adsorb to sediments, especially at basic pH. epa.govnih.gov

Soil Movement: On land, 2,4-D can be transported from the application site via surface runoff, particularly during heavy rainfall events shortly after application. researchgate.net Upward movement in the soil profile can also occur as the soil surface dries, concentrating the herbicide at the surface where it can be susceptible to photolysis or transport by wind. epa.gov

Ecotoxicological Considerations in Non Target Organisms

Impacts on Aquatic Biota

Ammonium (B1175870) 2,4-dichlorophenoxyacetate (B1228070), along with other forms of 2,4-D, can enter aquatic ecosystems through various pathways, including runoff and spray drift, potentially affecting a wide array of aquatic life. cdc.gov The toxicity of 2,4-D in aquatic environments is known to vary depending on its chemical form, with ester forms generally being more toxic to fish than acid or salt forms. orst.eduepa.gov

Effects on Algal Growth and Photosynthesis

The response of algae to 2,4-D exposure is complex and dose-dependent. Research has shown that low concentrations of 2,4-D (e.g., 1 ppm) can stimulate photosynthesis in the freshwater green alga Chlamydomonas reinhardtii. nih.gov Similarly, field and laboratory studies on algal communities in Kentucky Lake indicated that 2,4-D at concentrations of 2 mg/L or less could stimulate total community growth, possibly due to a hormonal effect. nih.gov

However, at higher concentrations (10, 20, and 40 ppm), 2,4-D has been observed to inhibit the growth, photosynthesis, and chlorophyll (B73375) a synthesis of C. reinhardtii. nih.gov High concentrations of 100 mg/L and 1000 mg/L were also found to reduce algal community growth and metabolism, likely through the inhibition of photosynthesis and/or respiration. nih.gov Furthermore, 2,4-D exposure can alter the structure of algal communities, with certain heterotrophic taxa like Nitzschia, Euglena, and Chlamydomonas showing less sensitivity to high concentrations, while others such as Scenedesmus and Pediastrum appear more sensitive even at lower concentrations. nih.gov High levels of ammonium can also have a damaging effect on photosynthesis in some algae. nih.gov

Table 1: Effects of 2,4-D on Algal Growth and Photosynthesis

| Species/Community | Concentration | Observed Effect | Reference |

| Chlamydomonas reinhardtii | 1 ppm | Stimulated photosynthesis | nih.gov |

| Chlamydomonas reinhardtii | 10, 20, 40 ppm | Inhibited growth, photosynthesis, and chlorophyll a synthesis | nih.gov |

| Kentucky Lake Algal Community | ≤ 2 mg/L | Stimulated total community growth | nih.gov |

| Kentucky Lake Algal Community | 100, 1000 mg/L | Reduced community growth and metabolism | nih.gov |

Responses of Aquatic Macrophytes and Invertebrates

Ammonium 2,4-dichlorophenoxyacetate and other 2,4-D formulations are known to be toxic to vascular plants, which can lead to a loss of cover for various aquatic organisms. epa.gov

The toxicity to aquatic invertebrates varies depending on the specific salt or ester form of 2,4-D. For instance, the 48-hour EC50 (the concentration that affects 50% of the population) for Daphnia magna exposed to 2,4-D acid was 25 ppm, while the dimethylamine (B145610) salt had an EC50 of 153 ppm, indicating lower toxicity. epa.gov In contrast, some ester forms of 2,4-D are moderately toxic to freshwater invertebrates. epa.gov Studies have shown that the 48-hour LC50 (the concentration that is lethal to 50% of the population) of ammonia (B1221849) for Daphnia magna is 2.94 mg NH3-N/L. nih.gov

**Table 2: Acute Toxicity of Different Forms of 2,4-D to *Daphnia magna***

| Chemical Form | 48-hour EC50 (ppm) | Toxicity Category | Reference |

| 2,4-D Acid | 25 | Slightly toxic | epa.gov |

| 2,4-D Dimethylamine salt | 153 | Practically non-toxic | epa.gov |

| 2,4-D Butoxyethanol ester | 4.97 | Moderately toxic | epa.gov |

| 2,4-D Isopropyl ester | 2.2 | Moderately toxic | epa.gov |

Effects on Fish Populations and Ecological Food Webs

The toxicity of 2,4-D to fish is highly dependent on the specific formulation. The acid and amine salt forms of 2,4-D are generally considered to be practically non-toxic to slightly toxic to fish, while the ester forms can range from slightly to highly toxic. epa.govepa.gov For example, the 96-hour LC50 for the fathead minnow (Pimephales promelas) exposed to the 2,4-D ethylhexyl ester was reported to be significantly lower than that for the acid or amine salt forms. epa.gov

Sublethal effects on fish have also been documented. Exposure of the pearl eartheater (Geophagus brasiliensis) to 2,4-D resulted in reduced oxygen consumption and ammonium excretion. oasis-lmc.org Such physiological impacts can have cascading effects on the health and survival of fish populations. The loss of aquatic macrophytes due to herbicide exposure can also indirectly affect fish by reducing available habitat and cover. epa.gov The decline of sensitive invertebrate populations, which serve as a food source for many fish species, can further disrupt the ecological food web. epa.gov

Table 3: Acute Toxicity of 2,4-D Forms to Fathead Minnow (Pimephales promelas)

| Chemical Form | 96-hour LC50 (mg/L) | Reference |

| 2,4-D Ethylhexyl ester | 0.0792 - <0.1452 | epa.gov |

Impacts on Terrestrial Non-Target Organisms

The application of this compound can also have unintended consequences for a variety of terrestrial organisms that are not the target of weed control efforts. nih.gov

Effects on Soil Microorganisms and Microbial Community Dynamics

Conversely, 2,4-D has been found to have toxic effects on the growth of some common soil bacteria. mdpi.com The co-application of 2,4-D and glyphosate (B1671968) has been observed to lead to higher beta-glucosidase, cellobiohydrolase, and phosphatase activities in bulk soil in some instances, though these effects were not consistently observed. mdpi.comresearchgate.net Other research has indicated that 2,4-D can inhibit phosphatase and nitrogenase activities in certain soil microorganisms while stimulating them in others. mdpi.com The impact of the herbicide can also be influenced by soil properties, with microbial populations in soils with higher organic matter being less affected. researchgate.net

Responses of Beneficial Invertebrates (e.g., Earthworms, Bees, Ladybirds)

Beneficial invertebrates can be exposed to this compound through various routes, leading to both lethal and sublethal effects.

Earthworms: Laboratory tests on Eisenia fetida have demonstrated that 2,4-D can have severe impacts on their development and reproduction. nih.gov While glyphosate-treated soil did not cause mortality, it led to a significant reduction in the mean weight of the earthworms. In contrast, for 2,4-D, 100% mortality was observed at concentrations of 500 and 1,000 mg/kg, and no cocoons or juveniles were produced in soil treated with either herbicide. nih.gov

Bees: The toxicity of 2,4-D to honeybees (Apis mellifera) is a subject of some debate. Some sources state that 2,4-D is practically non-toxic to honeybees. orst.eduepa.gov However, other reports have linked 2,4-D to bee kills and have shown that it can inhibit heart contractions in a dose-dependent manner. rachelcarsonlandmarkalliance.org

Ladybirds: The lady beetle Coleomegilla maculata has been shown to be susceptible to the effects of 2,4-D. nih.govresearchgate.net Commercial formulations of 2,4-D were found to be highly lethal to lady beetle larvae, with the "inactive" ingredients being a significant driver of this toxicity. nih.govbiosafety-info.net Sublethal effects have also been observed, including a reduction in the body weight of larvae and a decreased proportion of males in the population. nih.govresearchgate.net

Table 4: Summary of Effects of 2,4-D on Beneficial Invertebrates

| Organism | Effect | Finding | Reference |

| Earthworm (Eisenia fetida) | Mortality | 100% mortality at 500 and 1,000 mg/kg. | nih.gov |

| Earthworm (Eisenia fetida) | Reproduction | No cocoons or juveniles produced in treated soil. | nih.gov |

| Honeybee (Apis mellifera) | Toxicity | Practically non-toxic. | orst.eduepa.gov |

| Honeybee (Apis mellifera) | Sublethal Effect | Inhibition of heart contractions. | rachelcarsonlandmarkalliance.org |

| Ladybird (Coleomegilla maculata) | Mortality | Commercial formulation highly lethal to larvae. | nih.govbiosafety-info.net |

| Ladybird (Coleomegilla maculata) | Sublethal Effect | Reduced larval body weight and proportion of males. | nih.govresearchgate.net |

Mechanisms of Ecotoxicity and Sublethal Effects in Non-Target Species

The primary mode of action in target plants involves mimicking the natural plant growth hormone auxin, leading to uncontrolled and unsustainable growth. blm.gov In non-target animals, the mechanisms of toxicity are different and can include oxidative stress, disruption of cellular processes, and neurotoxicity. blm.govorst.edu

Oxidative Stress and Cellular Damage:

Exposure to 2,4-D has been shown to induce oxidative stress in aquatic organisms. In fish, this can manifest as an increase in lipid peroxidation and alterations in the activity of antioxidant enzymes. usda.gov For instance, in narrow-clawed crayfish (Astacus leptodactylus), exposure to a sublethal concentration of 9 mg/L of 2,4-D resulted in increased levels of malondialdehyde (MDA), an indicator of lipid peroxidation, in the hepatopancreas. nih.gov This oxidative stress can lead to cellular damage and histopathological changes, such as deformations in the tubule lumen of the hepatopancreas and melanization of gill lamellae in crayfish. nih.gov

Neurotoxicity and Behavioral Effects:

Sublethal exposure to this compound can also impact the nervous system and behavior of non-target organisms. In fish, it has been observed to cause erratic swimming and labored breathing, which can increase their vulnerability to predation. streetdirectory.com Studies on crayfish have demonstrated that exposure can impair their ability to forage effectively, potentially leading to reduced fitness in natural populations. nih.gov

Genotoxicity and Developmental Effects:

There is evidence to suggest that 2,4-D can have genotoxic effects, causing damage to the genetic material of exposed organisms. Furthermore, developmental effects have been noted, particularly in amphibians. Exposure of tadpoles to 2,4-D has been associated with developmental abnormalities. epa.gov

Impacts on Invertebrates:

The effects of 2,4-D on non-target invertebrates are varied. While some studies suggest a relative lack of toxicity to certain aquatic insects, others have reported significant impacts. epa.gov For example, the herbicide has been shown to be lethal to earthworms upon direct contact at high concentrations and can reduce the hatch success of some butterfly species. georgiasouthern.edu In honeybees, 2,4-D is considered to have low acute toxicity. epa.gov

The following table summarizes some of the observed sublethal effects of 2,4-D and its amine salts on various non-target species.

Table 1: Sublethal Effects of 2,4-D and its Amine Salts on Non-Target Organisms

| Species | Organism Type | Observed Sublethal Effect(s) | Concentration |

|---|---|---|---|

| Narrow-clawed crayfish (Astacus leptodactylus) | Invertebrate | Increased malondialdehyde (MDA) in hepatopancreas, histopathological alterations in hepatopancreas and gills, decreased total haemocyte counts, increased haemolymph glucose levels. nih.gov | 9 mg/L |

| Crayfish (Orconectes rusticus) | Invertebrate | Impaired foraging behavior. nih.gov | Not specified |

| Earthworm (Eisenia andrei) | Invertebrate | Lethal upon direct contact with a heavy dose. georgiasouthern.edu | Not specified |

| Various butterfly species | Invertebrate | Significantly reduced hatch success. georgiasouthern.edu | Not specified |

| Sockeye salmon (Oncorhynchus nerka) | Fish | Physiological stress responses. streetdirectory.com | Not specified |

| Rainbow trout (Oncorhynchus mykiss) | Fish | Reduced food gathering abilities. streetdirectory.com | Not specified |

Ecological Risk Assessment Methodologies for Environmental Exposure

The ecological risk assessment (ERA) for pesticides like this compound is a structured process designed to evaluate the potential adverse effects on non-target organisms and ecosystems. blm.govnih.gov This process is typically conducted in a tiered or phased approach, starting with conservative, worst-case scenarios and progressing to more refined and realistic assessments if potential risks are identified. nih.govnih.govmdpi.com

Tiered Approach to Risk Assessment:

A tiered approach allows for a systematic and efficient evaluation of risk.

Tier 1: This initial screening level assessment uses conservative assumptions to estimate exposure and toxicity. nih.gov It often involves comparing worst-case estimated environmental concentrations (EECs) with acute and chronic toxicity data for sensitive species. nih.govepa.gov If the risk quotients (RQs), which are the ratio of exposure to toxicity, fall below established levels of concern (LOCs), the assessment may conclude that the risk is acceptable. 24d.info

Higher Tiers: If the Tier 1 assessment indicates a potential risk, more complex and data-intensive higher-tier assessments are conducted. mdpi.com These may involve more realistic exposure scenarios, considering factors like degradation, metabolism, and the specific use patterns of the pesticide. nih.gov Population models may also be used to assess the potential for adverse effects at the population level. mdpi.com

Exposure Assessment and Modeling:

A critical component of the ERA is estimating the environmental concentrations of the herbicide in various compartments such as soil, water, and air. blm.gov This is achieved through a combination of monitoring data and predictive modeling. Several models are used to estimate exposure from different pathways:

AgDRIFT®: This model is used to estimate the off-site transport of the herbicide due to spray drift from aerial and ground applications. blm.govblm.gov It considers factors like application method, equipment, and meteorological conditions. usda.govmdpi.com

GLEAMS (Groundwater Loading Effects of Agricultural Management Systems): This model is used to estimate the transport of the herbicide in surface runoff and its potential to leach into groundwater. blm.gov

AERMOD (American Meteorological Society/Environmental Protection Agency Regulatory Model) and CALPUFF (California Puff Model): These models are used to predict the atmospheric dispersion and deposition of the herbicide that may be adsorbed to wind-blown dust particles. blm.gov

SYNOPS-WEB: This is an online tool used in the European Union for assessing the risk of pesticide contamination of surface water and groundwater, as well as the impact on soil organisms. researchgate.netfrontiersin.org

Effects Characterization and Risk Quotients:

The effects characterization involves evaluating the toxicity of this compound to a range of non-target organisms, including plants, invertebrates, fish, and wildlife. blm.gov This is based on a comprehensive review of ecotoxicological studies that determine endpoints such as the No-Observed-Adverse-Effect-Level (NOAEL) and the median lethal dose or concentration (LD50/LC50). blm.gov

The risk is then quantified by calculating a Risk Quotient (RQ) :

RQ = Estimated Environmental Concentration (EEC) / Ecotoxicity Value (e.g., LC50, NOAEC) 24d.info

The calculated RQs are then compared to established Levels of Concern (LOCs) . If an RQ exceeds the LOC, it indicates a potential risk to non-target organisms, which may trigger further investigation or the implementation of risk mitigation measures. blm.gov24d.info

Table 2: Key Components of Ecological Risk Assessment for this compound

| Component | Description | Examples of Models/Methods |

|---|---|---|

| Problem Formulation | Defines the scope of the assessment, including the stressors, receptors, and endpoints of concern. blm.gov | Identification of non-target species at risk (e.g., fish, amphibians, invertebrates). blm.gov |

| Exposure Characterization | Estimates the concentration of the herbicide in the environment through various pathways. blm.gov | AgDRIFT® (spray drift), GLEAMS (runoff), AERMOD/CALPUFF (dust deposition), SYNOPS-WEB. blm.govresearchgate.netepa.gov |

| Effects Characterization | Evaluates the toxicity of the herbicide to non-target organisms. blm.gov | Determination of LC50, EC50, NOAEL from laboratory and field studies. blm.govepa.gov |

| Risk Characterization | Integrates exposure and effects data to estimate the likelihood of adverse effects. 24d.info | Calculation of Risk Quotients (RQs) and comparison with Levels of Concern (LOCs). 24d.info |

Research on Herbicide Resistance and Weed Management Strategies

Mechanisms of Resistance to Synthetic Auxin Herbicides

Weed resistance to synthetic auxin herbicides is a complex phenomenon that can be broadly categorized into two main types: metabolic resistance and target-site resistance. mountainscholar.org

Metabolic resistance, a type of non-target-site resistance, involves the weed plant's ability to detoxify the herbicide before it can reach its site of action. nih.gov This is a primary mechanism of resistance to synthetic auxins. bohrium.com Resistant plants can metabolize the herbicide more rapidly than susceptible plants. mountainscholar.org Key enzymatic pathways involved in this process include:

Hydroxylation: A common detoxification step is the hydroxylation of the 2,4-D molecule, often mediated by cytochrome P450 monooxygenases. mountainscholar.org For example, in a resistant population of common waterhemp (Amaranthus tuberculatus), 2,4-D was hydroxylated into 5-OH-2,4-D. mountainscholar.org This hydroxylated metabolite was found to have lost its auxinic activity and toxicity. mountainscholar.org

Conjugation: Following hydroxylation, the molecule is often conjugated with sugars (glycosylation) or amino acids. nih.gov In the case of the resistant waterhemp, the hydroxylated 2,4-D was further processed into a non-toxic glucose conjugate (5-OH-2,4-D-Glucoside). mountainscholar.org This contrasts with susceptible plants, which tend to form conjugates like 2,4-D-Aspartic Acid, a metabolite that retains some auxin-inhibiting properties. mountainscholar.org

These enhanced metabolic pathways prevent the herbicide from accumulating to lethal concentrations at its target site. nih.gov

Target-site resistance occurs due to genetic mutations that alter the herbicide's binding site, reducing its efficacy. mountainscholar.orgunl.edu For synthetic auxins, the "target site" is complex, involving multiple proteins in the auxin signaling pathway. nih.gov Resistance-conferring mutations have been identified in several of these protein families:

TIR1/AFB Receptors: The primary auxin receptors are a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB). nih.gov Mutations in the genes encoding these proteins can prevent the synthetic auxin molecule from binding effectively, thereby conferring resistance. bohrium.comscielo.br For instance, specific mutations in TIR1 and AFB5 in Arabidopsis have been shown to cause insensitivity to dicamba (B1670444) and 2,4-D. researchgate.net In 2018, a target-site resistance mechanism was identified in Kochia scoparia that conferred resistance to multiple classes of synthetic auxins. nih.gov

Aux/IAA Co-receptors: These proteins act as transcriptional repressors and are part of the co-receptor complex. bohrium.com In the presence of auxin, they bind to the TIR1/AFB receptors and are targeted for degradation, allowing gene transcription to proceed. mountainscholar.org Mutations in the degron region of an Aux/IAA protein can stabilize it, preventing its degradation and thus blocking the downstream herbicidal effects. bohrium.com A 27-base-pair deletion in an Aux/IAA gene was identified as the cause of 2,4-D resistance in a biotype of Sisymbrium orientale (Indian hedge mustard). mountainscholar.org

The table below summarizes key examples of target-site mutations conferring resistance to synthetic auxin herbicides.

| Gene Family | Protein | Organism | Mutation Type | Herbicide(s) |

| AFB | TIR1/AFB5 | Arabidopsis thaliana | Point mutations | 2,4-D, Dicamba, Picloram |

| Aux/IAA | IAA16 | Bassia scoparia | Mutation in degron | Dicamba |

| Aux/IAA | IAA2 | Sisymbrium orientale | 27 bp deletion in degron | 2,4-D |

This table presents examples of identified mutations and is not exhaustive. mountainscholar.orgresearchgate.net

Evolution and Spread of Resistance in Agroecosystems

The first cases of 2,4-D resistance were reported in 1957. nih.gov For decades, the incidence of resistance to synthetic auxins remained relatively low compared to other herbicide modes of action. researchgate.netnih.gov This was attributed to several factors, including the complexity of the auxin signaling pathway, which may have made it difficult for a single mutation to confer high-level resistance without causing negative effects on the plant's growth and survival (fitness costs). scielo.brbioone.org

However, the number of weed species resistant to synthetic auxins has steadily increased, with 36 species reported as of 2017. nih.gov The evolution and spread of resistance are driven by intense selection pressure, which results from the repeated use of the same herbicide or herbicides with the same mode of action on a weed population. Economically significant resistance has been documented in weeds such as wild radish (Raphanus raphanistrum) in Australia, corn poppy (Papaver rhoeas) in Europe, and kochia (Kochia scoparia) in North America. hracglobal.comnih.gov The recent commercialization of crops tolerant to 2,4-D and dicamba is expected to increase the use of these herbicides, which may accelerate the evolution of resistance if not managed properly. nih.gov

Development of 2,4-D Tolerant Crop Systems (e.g., ENLIST® Technology)

In response to the widespread evolution of weed resistance to other herbicides, particularly glyphosate (B1671968), biotechnology companies have developed crops genetically engineered to tolerate synthetic auxin herbicides. nih.govbeyondpesticides.org A primary example is the Enlist™ Weed Control System. dtnpf.com

This system includes crops—specifically corn, soybean, and cotton—that have been genetically modified to be tolerant to 2,4-D and other herbicides. ufl.edu The tolerance to 2,4-D is conferred by a bacterial gene that codes for an enzyme capable of rapidly degrading 2,4-D within the plant, effectively a built-in metabolic resistance mechanism. nih.gov This allows for the post-emergence application of 2,4-D herbicides, such as Enlist One® (which contains 2,4-D choline) and Enlist Duo® (a premix of 2,4-D choline (B1196258) and glyphosate), to control emerged weeds without harming the crop. dtnpf.comufl.edu

The development of these crop systems provides farmers with a tool to manage difficult-to-control and herbicide-resistant weeds. beyondpesticides.org However, it also underscores the need for robust stewardship and integrated management to prevent the selection of weeds with resistance to 2,4-D. msu.edupsu.edu

Integrated Weed Management Strategies Incorporating Ammonium (B1175870) 2,4-Dichlorophenoxyacetate (B1228070)

To ensure the long-term efficacy of ammonium 2,4-dichlorophenoxyacetate and other synthetic auxins, and to mitigate the evolution of resistance, an Integrated Weed Management (IWM) approach is essential. msu.edumsuextension.org IWM combines multiple tactics to manage weed populations, reducing the sole reliance on chemical control. msuextension.org Key strategies include:

Crop Rotation: Rotating crops disrupts weed life cycles and allows for the rotation of herbicides with different modes of action. msu.edu Including perennial forages in a rotation with annual crops can also suppress weed populations. researchgate.net

Cover Crops: Planting cover crops can suppress weeds through competition for light, water, and nutrients, and through allelopathy. msu.edu

Herbicide Rotation and Tank-Mixing: Avoid using the same herbicide mode of action repeatedly in the same field. canolacouncil.org Tank-mixing herbicides with different effective modes of action on target weeds is a critical strategy to delay the evolution of resistance. canolacouncil.org

Cultural Practices: Practices such as adjusting planting dates, optimizing crop seeding rates for rapid canopy closure, and maintaining soil health can enhance the crop's competitive advantage over weeds. canolacouncil.org

Mechanical and Preventive Measures: Strategic tillage (where appropriate), hand-weeding or spot-spraying to remove escapes, and cleaning equipment to prevent the spread of weed seeds are important preventive tactics. msuextension.org

By integrating these diverse strategies, farmers can create a cropping system that is less susceptible to weed infestation and reduces the selection pressure for herbicide resistance, thereby preserving the utility of valuable tools like this compound. msuextension.orgresearchgate.net

Analytical Methodologies for Environmental and Biological Research

Chromatographic Techniques for Trace Analysis

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of 2,4-D and its derivatives in complex matrices. who.int These methods offer high sensitivity and the ability to differentiate the target analyte from interfering compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the determination of 2,4-D. However, due to the low volatility of the acidic form, a derivatization step is typically required to convert it into a more volatile form, such as a methyl or 2-chloroethyl ester. nih.govdeswater.com This process enhances its chromatographic behavior and allows for sensitive detection.

One common derivatization agent is diazomethane, although due to safety concerns, alternative reagents like boron trichloride/2-chloroethanol are also employed. nih.gov The resulting 2-chloroethyl ester of 2,4-D exhibits a longer retention time and an improved signal-to-noise ratio in GC with electron capture detection (GC-ECD). nih.gov For confirmation, GC-MS provides structural information, ensuring the validity of the method. nih.gov

In a validated method for determining 2,4-D in water, samples were acidified and extracted, followed by analysis using an Agilent Model 6890A gas chromatograph coupled to an Agilent Model 5973N mass spectrometer. epa.gov The method demonstrated a limit of quantification (LOQ) of 0.10 µg/L. epa.gov Another study developed a GC-MS procedure for phenoxy acid herbicides, including 2,4-D, in urine and serum. nih.gov After a triphasal extractive pentafluorobenzylation, the detection limit for 2,4-D was 0.20 µg/mL in full-scan mode and 10 ng/mL in selected ion monitoring (SIM) mode. nih.gov

Table 1: GC-MS Parameters for 2,4-D Analysis

| Parameter | Condition 1 epa.gov | Condition 2 nih.gov |

| Instrument | Agilent 6890A GC with 5973N MS | Not specified |

| Column | Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | Not specified |

| Carrier Gas | Helium | Not specified |

| Injection Mode | Splitless | Not specified |

| Derivatization | Not specified for this particular method, but generally required | Pentafluorobenzylation |

| Detection Mode | Electron Impact (EI) with ion monitoring | Full-scan and Selected Ion Monitoring (SIM) |

| Limit of Quantification (LOQ) | 0.10 µg/L (in water) | 0.20 µg/mL (full-scan), 10 ng/mL (SIM) (in urine/serum) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for analyzing polar pesticides like 2,4-D and its ammonium (B1175870) salt, as it often does not require derivatization. uni-due.de This technique offers superior sensitivity and selectivity, making it ideal for trace-level detection in complex matrices such as water, soil, and biological fluids. nih.govresearchgate.net

A high-throughput LC-MS/MS method was developed for the direct determination of 2,4-D in soybean and corn. tdl.org This method utilized a mixed-mode column and involved an alkaline hydrolysis step to convert all forms of 2,4-D into its salt form before extraction. tdl.org The method demonstrated mean recoveries ranging from 86% to 107% with a relative standard deviation of less than 10%. tdl.org

For the analysis of 2,4-D and its metabolites in water, an LC-MS/MS method using an Applied Biosystems API5000 was validated with a limit of quantification (LOQ) of 0.10 µg/L. epa.gov In another study, a multi-residue method for various pesticides in citrus fruits, including 2,4-D, was developed using LC-MS/MS, achieving an LOQ below 0.01 mg/kg. nih.gov

Table 2: LC-MS/MS Parameters for 2,4-D Analysis

| Parameter | Condition 1 tdl.org | Condition 2 epa.gov | Condition 3 nih.gov |

| Instrument | Not specified, with Acclaim™ Trinity™ Q1 column | Applied Biosystems API5000 | Not specified, with Halo C18 column |

| Mobile Phase | Isocratic | Gradient: Water with 0.1% acetic acid and Acetonitrile (B52724):methanol (80:20, v:v) with 0.1% acetic acid | Gradient: Water with 0.1% formic acid & 5 mM ammonium formate (B1220265) and Methanol with 0.1% formic acid & 5 mM ammonium formate |

| Ionization Mode | Negative ion-spray | Negative-ion APCI | Not specified |

| Detection Mode | Tandem MS (MRM) | Tandem MS (MRM) | Tandem MS |

| Limit of Quantification (LOQ) | Not specified, but recoveries evaluated at 10, 100, and 500 ng/g | 0.10 µg/L (in water) | <0.01 mg/kg (in citrus fruits) |

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used and robust method for the quantitative determination of 2,4-D, particularly in formulations and less complex samples. ukim.mkresearchgate.net While it may have higher detection limits compared to MS-based methods, its simplicity and reliability make it a valuable tool. deswater.com

A study aimed at developing a rapid and accurate method for measuring 2,4-D in water samples utilized HPLC with a C18 column and UV detection at 283 nm. deswater.com This method, combined with an optimized salting-out assisted liquid-liquid extraction (SALLE) for sample preparation, achieved a limit of detection (LOD) of 0.004 µg/L and a limit of quantification (LOQ) of 0.01 µg/L. deswater.com

Another HPLC method was developed and validated for determining 2,4-D in rat serum, employing a C18 column with a mobile phase of acetonitrile and ammonium acetate (B1210297) buffer and UV detection at 230 nm. researchgate.netnih.gov This method was successfully applied to pharmacokinetic studies. researchgate.netnih.gov For the analysis of 2,4-D in water, sediment, and soil, an HPLC method was developed with recoveries between 80% and 100% and an LOQ of 2 µg/mL. researchgate.netsemanticscholar.org

Table 3: HPLC Parameters for 2,4-D Analysis

| Parameter | Condition 1 deswater.com | Condition 2 researchgate.net | Condition 3 semanticscholar.org |

| Instrument | HPLC with UV detector | Agilent 1260 infinity HPLC system with Agilent 1200 VWD | HPLC coupled to a diode array detector (DAD) |

| Column | C18 (250 mm × 4.6 mm) | XDB-C18 (4.6 mm I.D.×250 mm, 5 μm) | Not specified |

| Mobile Phase | Acetonitrile, deionized water, and acetic acid (80:19.5:0.5, v/v/v) | Gradient: Acetonitrile and 0.02 M ammonium acetate with 0.1% formic acid | Not specified |

| Flow Rate | 1 mL/min | 1.0 mL/min | Not specified |

| Detection Wavelength | 283 nm | 230 nm | Not specified |

| Limit of Quantification (LOQ) | 0.01 µg/L (in water) | Not specified, LLOQ of 0.3 µg/mL in serum | 2 µg/mL (in water, sediment, soil) |

Sample Preparation and Extraction Protocols in Complex Matrices (e.g., Environmental, Plant)

Effective sample preparation is a critical step to isolate and concentrate ammonium 2,4-dichlorophenoxyacetate (B1228070) and its parent acid from complex matrices like soil, water, plants, and biological fluids. The choice of extraction method depends on the matrix and the subsequent analytical technique.

For water samples, salting-out assisted liquid-liquid extraction (SALLE) has been shown to be effective. deswater.com One optimized protocol involved adding acetonitrile to a water sample adjusted to pH 2, followed by the addition of a sodium chloride solution to induce phase separation. deswater.com Solid-phase extraction (SPE) is another common technique. epa.govresearchgate.net An Oasis MCX SPE cartridge, a mixed-mode cation exchange sorbent, has been used for the purification of water samples before LC-MS/MS analysis. epa.gov

In plant matrices like soybean and corn, an alkaline hydrolysis step with sodium hydroxide (B78521) is employed to convert all forms of 2,4-D to its salt form. tdl.org This is followed by extraction with acidified acetonitrile, which is then salted out using magnesium sulfate (B86663) and sodium chloride. tdl.org For soil samples, a liquid-solid extraction method can be used, where the soil is mixed with an ammonium chloride solution and then extracted with acetone. cu.edu.eg The extract is then partitioned with dichloromethane. cu.edu.eg

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, an internationally validated multi-residue extraction protocol, is also widely used for various matrices, including fruits, vegetables, and fish. mdpi.comqcap-egypt.com This method typically involves an extraction with a solvent like acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents such as magnesium sulfate and primary secondary amine (PSA) to remove interferences. mdpi.comqcap-egypt.com

Development and Validation of Multi-Residue Analytical Methods

The development of multi-residue methods allows for the simultaneous analysis of multiple pesticides, including ammonium 2,4-dichlorophenoxyacetate, in a single run, which is efficient for monitoring programs. who.intmdpi.com These methods are typically based on LC-MS/MS or GC-MS and require rigorous validation to ensure their accuracy and reliability. who.intcu.edu.eg

Validation of a multi-residue method involves assessing several key parameters, including selectivity, limit of quantitation (LOQ), linearity, accuracy (recoveries), and precision (repeatability and reproducibility). nih.govcu.edu.eg For example, a multi-residue method for 287 pesticides in citrus fruits was validated using LC-MS/MS. nih.gov The method demonstrated good linearity with coefficients of determination (R²) >0.990 and satisfactory recoveries between 70% and 120% with relative standard deviations (RSD) ≤20%. nih.gov

Similarly, a multi-residue method for 37 pesticides in soil was developed and validated using GC with a nitrogen-phosphorus detector (GC-NPD). cu.edu.eg The method showed good linearity (r² = 0.994–0.999) and satisfactory recoveries for most of the pesticides. cu.edu.eg The development of such methods often involves optimizing both the extraction/cleanup procedures and the instrumental analysis to minimize matrix effects and achieve the desired sensitivity for a wide range of compounds. nih.govnih.gov

Advanced Research and Biotechnological Applications

Omics Approaches in Understanding Plant-Herbicide Interactions

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of plant biology and herbicide science. nih.govcambridge.orgresearchgate.net These high-throughput techniques provide a comprehensive view of the molecular processes that occur within a plant in response to herbicide application, offering deep insights into the mechanisms of action, tolerance, and resistance. nih.govnih.gov

Transcriptomic analysis, which studies the complete set of RNA transcripts in a cell, has been pivotal in dissecting plant responses to 2,4-D. Studies have shown that at herbicidal concentrations, 2,4-D induces significant changes in gene expression. nih.govfrontiersin.org In susceptible plants, the herbicide triggers an overstimulation of auxin signaling pathways. nih.gov This leads to the upregulation of genes involved in ethylene (B1197577) and abscisic acid (ABA) biosynthesis, which promotes senescence and ultimately cell death. researchgate.netfrontiersin.org

Research on a 2,4-D-tolerant cotton line (CS-B15sh) compared to its susceptible parents revealed differential gene expression. Key components of the auxin-response pathway, such as ubiquitin E3 ligase and F-box proteins, were significantly upregulated in the susceptible line but less so in the tolerant line. frontiersin.org Conversely, genes associated with herbicide metabolism, including certain cytochrome P450s and flavin monooxygenases, showed higher expression in the tolerant line, suggesting a mechanism of detoxification. frontiersin.orgnih.gov Proteomic studies, which analyze the entire set of proteins, have complemented these findings by showing changes in protein levels related to stress responses and hormone metabolism following 2,4-D treatment. nih.gov